4-Bromo-7-chloroisoquinolin-1-amine is classified as a heterocyclic aromatic compound. It falls under the broader category of isoquinolines, which are important in various biochemical pathways and have been studied for their potential therapeutic effects.
The synthesis of 4-bromo-7-chloroisoquinolin-1-amine can be achieved through various methods. Notable synthetic routes include:
The molecular structure of 4-bromo-7-chloroisoquinolin-1-amine consists of a fused bicyclic framework. The key features include:
The InChI code for this compound is InChI=1S/C9H5BrClN/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H
, which encodes its structural information .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 232.50 g/mol |
InChI Key | ZQABKYUYLHWNCU-UHFFFAOYSA-N |
4-Bromo-7-chloroisoquinolin-1-amine participates in various chemical reactions, including:
These reactions are critical for synthesizing more complex molecules and exploring structure–activity relationships in drug development.
The mechanism of action for 4-bromo-7-chloroisoquinolin-1-amine can vary depending on its application, particularly in biological systems:
These mechanisms highlight the compound's versatility in both synthetic and biological contexts.
The physical and chemical properties of 4-bromo-7-chloroisoquinolin-1-amine include:
The compound is classified under GHS07 hazard class, indicating potential health risks such as irritation and toxicity upon exposure. Proper handling precautions include using personal protective equipment and ensuring adequate ventilation during use .
4-Bromo-7-chloroisoquinolin-1-amine has several notable applications:
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8
CAS No.: 54061-45-9